5-Ethoxypicolinic acid 5-Ethoxypicolinic acid
Brand Name: Vulcanchem
CAS No.: 98353-08-3
VCID: VC2276221
InChI: InChI=1S/C8H9NO3/c1-2-12-6-3-4-7(8(10)11)9-5-6/h3-5H,2H2,1H3,(H,10,11)
SMILES: CCOC1=CN=C(C=C1)C(=O)O
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

5-Ethoxypicolinic acid

CAS No.: 98353-08-3

Cat. No.: VC2276221

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

5-Ethoxypicolinic acid - 98353-08-3

Specification

CAS No. 98353-08-3
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name 5-ethoxypyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H9NO3/c1-2-12-6-3-4-7(8(10)11)9-5-6/h3-5H,2H2,1H3,(H,10,11)
Standard InChI Key MIAFDYLZQGBCMZ-UHFFFAOYSA-N
SMILES CCOC1=CN=C(C=C1)C(=O)O
Canonical SMILES CCOC1=CN=C(C=C1)C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Ethoxypicolinic acid consists of a pyridine ring with a carboxylic acid group at the 2-position and an ethoxy group (OCH2CH3) at the 5-position. This structure gives the compound unique chemical properties that differentiate it from other picolinic acid derivatives.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be predicted for 5-Ethoxypicolinic acid:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC8H9NO3Structural analysis
Molecular Weight167.16 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on related picolinic acid derivatives
Melting PointEstimated 155-165°CComparison with 5-Methylpicolinic acid (164-166°C)
SolubilitySoluble in polar organic solvents; moderately soluble in waterBased on functional groups present
Log PApproximately 1.2-1.5Estimated based on addition of ethoxy group
pKaApproximately 1.0-1.5Comparison with 5-Methylpicolinic acid (pKa ≈ 1.11)
UV AbsorptionExpected maximum around 260-280 nmTypical for substituted pyridines

Synthesis Methods

From 5-Hydroxypicolinic Acid

A direct approach would involve ethylation of 5-hydroxypicolinic acid:

  • Treatment of 5-hydroxypicolinic acid with an ethylating agent (e.g., ethyl iodide or diethyl sulfate)

  • Base-catalyzed reaction (typically using K2CO3 or NaH)

  • Purification via recrystallization or column chromatography

Oxidation of 5-Ethoxymethylpyridine

Similar to the synthesis of 5-Methylpicolinic acid from 3,5-dimethylpyridine , an oxidation approach might involve:

  • Selective oxidation of the methyl group at the 2-position using a strong oxidant like potassium permanganate

  • Careful control of reaction conditions to prevent oxidation of the ethoxy group

  • pH-controlled separation of the product from potential by-products

  • Purification through recrystallization

Purification Methods

Based on the purification methods described for 5-Methylpicolinic acid , the following approach might be suitable for purifying 5-Ethoxypicolinic acid:

  • Adjustment of pH to precipitate impurities (particularly di-carboxylic acid by-products)

  • Recrystallization from ethanol or another suitable solvent

  • Hot filtration followed by controlled cooling to optimize crystal formation

  • Final drying under controlled temperature conditions (60-70°C)

Structure-Activity Relationships

Comparison with Other Picolinic Acid Derivatives

The ethoxy group at the 5-position distinguishes 5-Ethoxypicolinic acid from other picolinic acid derivatives. This structural modification likely affects:

PropertyEffect of Ethoxy SubstitutionComparison with 5-Methylpicolinic acid
LipophilicityIncreasedHigher than 5-Methylpicolinic acid
Steric BulkIncreasedLarger than methyl group
Electronic EffectsElectron-donatingSimilar but stronger than methyl group
Hydrogen BondingAdditional acceptorNot present in methyl derivative
Metabolic StabilityPotentially modifiedDifferent metabolic pathways expected

Predicted Pharmacophoric Features

Based on the structural features of 5-Ethoxypicolinic acid, the following pharmacophoric elements might contribute to its biological activity:

  • Pyridine nitrogen (H-bond acceptor)

  • Carboxylic acid (H-bond donor and acceptor)

  • Ethoxy oxygen (H-bond acceptor)

  • Aromatic ring (π-π interactions)

Computational Predictions

Predicted Drug-likeness Properties

Similar to related compounds like methyl 5-((cinnamoyloxy)methyl)picolinate , 5-Ethoxypicolinic acid can be evaluated for drug-likeness parameters:

ParameterPredicted ValueSignificance
Lipinski's Rule of 5Likely compliantMolecular weight <500, H-bond donors <5, H-bond acceptors <10, Log P <5
Topological Polar Surface Area (TPSA)~50-60 ŲWithin optimal range for oral bioavailability
Rotatable Bonds3Good flexibility for binding
SolubilityModerateBalance between aqueous solubility and membrane permeability

Research Challenges and Future Directions

Synthesis Optimization

Development of efficient, scalable synthesis methods for 5-Ethoxypicolinic acid presents several challenges:

  • Selective ethylation without affecting the carboxylic acid group

  • Optimization of reaction conditions to minimize by-products

  • Development of green chemistry approaches similar to those used for 5-Methylpicolinic acid

Biological Evaluation

Future research directions might include:

  • Screening for antimicrobial and antiviral properties, similar to picolinic acid

  • Investigation of metal-binding properties and their biological implications

  • Structure-activity relationship studies to optimize desired activities

  • Evaluation as building blocks for more complex bioactive compounds

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